Mogroside IIA1

Description

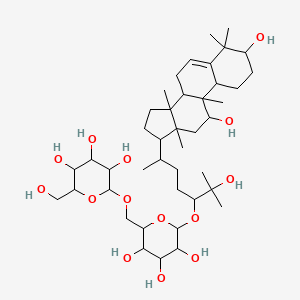

Structure

2D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(44)38(22,2)3)42(26,8)28(45)17-41(21,40)7)9-14-29(39(4,5)52)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,27+,28-,29-,30-,31-,32+,33+,34-,35-,36-,37+,40+,41-,42+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPTUAQJIALPLJ-NCHDIWMLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

801.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88901-44-4 | |

| Record name | Mogroside II-A1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088901444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MOGROSIDE II-A1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87ES958MJC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mogroside IIA1: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside IIA1 is a prominent member of the mogroside family, a group of triterpenoid (B12794562) glycosides responsible for the intense sweetness of the monk fruit (Siraitia grosvenorii).[1] These natural, non-caloric sweeteners have garnered significant interest in the food and pharmaceutical industries due to their potential health benefits, including antioxidant and antidiabetic properties.[2] This technical guide provides an in-depth exploration of the chemical structure, stereochemistry, and key analytical methodologies related to this compound.

Chemical Structure and Stereochemistry

This compound is a cucurbitane-type triterpenoid glycoside. Its structure consists of a mogrol (B2503665) aglycone linked to two glucose units. The systematic IUPAC name for this compound is (3β,11α)-11,25-dihydroxy-3-[(2-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-9-methyl-19-norlanost-5-en-24-one. The stereochemistry is crucial for its biological activity and sweet taste.

Figure 1. 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in Table 1. This data is essential for its identification, purification, and characterization.

| Property | Value | Reference |

| Molecular Formula | C42H72O14 | [2] |

| Molecular Weight | 801.01 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in DMSO. General mogroside extracts are soluble in water. | |

| 1H and 13C NMR Data | See Table 2 |

Table 1. Physicochemical Properties of this compound.

NMR Spectroscopic Data

| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| Aglycone (Mogrol) | ||

| 3 | ~3.20 | ~90.0 |

| 5 | ~5.60 | ~141.0 |

| 6 | ~5.80 | ~121.0 |

| 11 | ~4.20 | ~68.0 |

| Glucose Unit 1 | ||

| 1' | ~4.40 (d, J = 7.8 Hz) | ~104.0 |

| Glucose Unit 2 | ||

| 1'' | ~4.50 (d, J = 7.8 Hz) | ~105.0 |

Table 2. Representative 1H and 13C NMR Chemical Shifts for this compound in CD3OD.

Experimental Protocols

The isolation and structural characterization of this compound involve a multi-step process requiring careful execution.

Isolation and Purification of this compound

A general protocol for the isolation and purification of mogrosides from Siraitia grosvenorii fruit is as follows:

-

Extraction: The dried and powdered fruit of Siraitia grosvenorii is extracted with a 70% aqueous ethanol (B145695) solution at room temperature. This process is typically repeated multiple times to ensure the complete extraction of the mogrosides.

-

Enrichment using Macroporous Resin Chromatography: The crude extract is subjected to chromatography on a macroporous resin column. The column is first washed with deionized water to remove sugars and other polar impurities. The mogrosides are then eluted with a stepwise gradient of aqueous ethanol.

-

Fine Purification by High-Performance Liquid Chromatography (HPLC): The enriched mogroside fraction is further purified by preparative reversed-phase HPLC using a C18 column. A gradient of acetonitrile (B52724) and water is commonly used as the mobile phase. Fractions are collected and analyzed by analytical HPLC to identify and pool those containing pure this compound.

Structural Elucidation

The definitive structure of this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of the molecule.

-

1D NMR Spectroscopy (1H and 13C): 1H NMR provides information on the number and types of protons and their neighboring atoms, while 13C NMR reveals the number and types of carbon atoms in the molecule.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY):

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the aglycone and the sugar units.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

-

Biological Activity and Metabolism

Mogrosides, including this compound, are known for their biological activities. One of the key metabolic pathways for mogrosides is their transformation by the gut microbiota.

Metabolism of Mogroside III to this compound

Mogroside III is a precursor to this compound in the human gut. Intestinal bacteria can hydrolyze the glycosidic bond at the C-3 position of the mogrol aglycone in Mogroside III, removing a glucose unit to yield this compound. This biotransformation is a critical step in the overall metabolism of mogrosides in the human body.

Caption: Metabolic conversion of Mogroside III to this compound by gut microbiota.

Conclusion

This compound is a structurally complex natural product with significant potential as a non-caloric sweetener and a bioactive compound. A thorough understanding of its chemical structure, stereochemistry, and analytical chemistry is paramount for its effective utilization in various applications. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, food science, and drug discovery. The elucidation of its metabolic pathways, such as its formation from Mogroside III by the gut microbiota, opens new avenues for understanding its bioavailability and pharmacological effects.

References

The Natural Abundance of Mogroside IIA1 in Siraitia grosvenorii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a perennial vine native to Southern China. It is renowned for its intensely sweet fruit, a property attributed to a group of triterpenoid (B12794562) glycosides called mogrosides. Among these, Mogroside V is the most abundant and well-known. However, a variety of other mogrosides, including Mogroside IIA1, are present in the fruit and contribute to its overall chemical profile and potential biological activity. This technical guide provides an in-depth overview of the natural abundance of this compound in Siraitia grosvenorii, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways and workflows.

Natural Abundance of this compound

The concentration of mogrosides, including this compound, in Siraitia grosvenorii is influenced by several factors, most notably the maturity of the fruit, the specific cultivar, and the environmental conditions during growth. Research indicates that the composition of mogrosides changes significantly as the fruit ripens.[1][2] While Mogroside V is the predominant sweet compound in mature fruits, other mogrosides may be more abundant in earlier stages of development.

One study focusing on the chemical analysis of a Siraitia grosvenorii extract provided specific quantitative data for this compound. In this particular extract, the total mogroside content was 54.4%, and this compound constituted 15.7% of this total mogroside fraction. This highlights that this compound can be a significant, albeit not the most abundant, mogroside in processed extracts.

Quantitative Data Summary

To provide a clear comparison of mogroside content, the following table summarizes available quantitative data for various mogrosides in Siraitia grosvenorii fruit. It is important to note that these values can vary significantly based on the factors mentioned above.

| Mogroside | Concentration (mg/g of dried fruit) | Percentage of Total Mogrosides | Reference |

| Mogroside V | 5.77 - 11.75 | 49.29% - 66.96% | [3] |

| Siamenoside I | Second most abundant after Mogroside V | Not specified | [3] |

| Mogroside III | Detected in unripe fruit | Not specified | [3] |

| Mogroside IVa | Detected in unripe fruit | Not specified | [3] |

| This compound | Not specified in raw material | 15.7% (in a specific extract) | |

| Total Mogrosides | 8.83 - 18.46 | 100% | [3] |

Experimental Protocols

Accurate quantification of this compound requires robust extraction and analytical methodologies. The following sections detail established protocols for the extraction and analysis of mogrosides from Siraitia grosvenorii.

Extraction of Mogrosides from Plant Material

Several methods have been developed for the extraction of mogrosides from monk fruit. The choice of method can influence the yield and purity of the resulting extract.

This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to efficient extraction.

-

Sample Preparation: Dried and powdered Siraitia grosvenorii fruit.

-

Extraction Solvent: 80% Methanol (B129727) in water (v/v).

-

Procedure:

-

Weigh 1.0 g of the powdered fruit material into a centrifuge tube.

-

Add 20 mL of 80% methanol.

-

Vortex the mixture for 1 minute to ensure complete wetting of the sample.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet with another 20 mL of 80% methanol to ensure complete extraction.

-

Combine the supernatants.

-

Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

-

A conventional method for extracting phytochemicals.

-

Sample Preparation: Dried and powdered Siraitia grosvenorii fruit.

-

Extraction Solvent: 80% Methanol in water (v/v).

-

Procedure:

-

Weigh 1.0 g of the powdered fruit material into a flask.

-

Add 50 mL of 80% methanol.

-

Stopper the flask and shake for 24 hours at room temperature on an orbital shaker.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Redissolve the dried extract in a known volume of methanol for analysis.

-

Quantification of this compound by HPLC-ESI-MS/MS

High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is a highly sensitive and selective method for the quantification of individual mogrosides.

-

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., Agilent Poroshell 120 SB C18, 2.1 x 100 mm, 2.7 µm).[3]

-

Mobile Phase A: Water with 0.1% formic acid.[3]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

-

Gradient Elution:

Time (min) % B 0 20 10 40 15 90 17 90 17.1 20 | 20 | 20 |

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).[3]

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound would need to be determined using a pure standard. For other mogrosides, these transitions are established in the literature.[3]

-

Source Parameters: Optimized for maximum signal intensity of the target analyte (e.g., capillary voltage, gas flow, and temperature).

-

Visualizations

Mogroside Biosynthetic Pathway

The biosynthesis of mogrosides originates from the isoprenoid pathway, leading to the formation of the triterpenoid backbone, which is subsequently glycosylated.

Caption: Biosynthetic pathway of mogrosides in Siraitia grosvenorii.

Experimental Workflow for this compound Quantification

The following diagram illustrates the logical flow of the experimental process for quantifying this compound.

Caption: Experimental workflow for the quantification of this compound.

Conclusion

This compound is a notable constituent of Siraitia grosvenorii, although its concentration is generally lower than that of the primary sweetening compound, Mogroside V. The natural abundance of this compound is subject to significant variation depending on the maturity of the fruit and other factors. The accurate quantification of this and other mogrosides relies on precise and validated experimental protocols, such as the UAE and HPLC-ESI-MS/MS methods detailed in this guide. Further research is warranted to fully elucidate the distribution of this compound across different tissues and developmental stages of the plant, which will contribute to a more comprehensive understanding of the phytochemistry of this economically important species and may inform future applications in the food and pharmaceutical industries.

References

The Biosynthesis of Mogroside IIA1 in Monk Fruit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Mogroside IIA1, a key sweetening compound found in monk fruit (Siraitia grosvenorii). The document details the enzymatic cascade from the precursor squalene (B77637) to the final glycosylated product, presents available quantitative data, outlines detailed experimental protocols for key research methodologies, and includes visualizations of the metabolic pathway and experimental workflows.

Introduction to Mogroside Biosynthesis

Mogrosides are a class of triterpenoid (B12794562) glycosides responsible for the intense sweet taste of monk fruit extracts. These compounds are synthesized through a complex series of enzymatic reactions involving five key enzyme families: squalene epoxidases (SQE), triterpenoid synthases (TS), epoxide hydrolases (EPH), cytochrome P450s (CYP450), and UDP-glucosyltransferases (UGT). The biosynthesis of this compound begins with the cyclization of 2,3-oxidosqualene (B107256) to form the cucurbitadienol (B1255190) backbone, followed by a series of hydroxylations to produce the aglycone, mogrol (B2503665). Subsequently, mogrol undergoes sequential glycosylation steps, catalyzed by specific UGTs, to yield various mogrosides, including this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process initiated in the cytoplasm and completed in the endoplasmic reticulum. The pathway can be broadly divided into two main stages: the formation of the mogrol aglycone and the subsequent glycosylation events.

Formation of Mogrol

-

Squalene to 2,3-Oxidosqualene: The pathway begins with the cyclization of the linear triterpene squalene, a common precursor for sterols and triterpenoids in plants. Squalene is first epoxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase (SQE).[1][2]

-

Cyclization to Cucurbitadienol: The enzyme cucurbitadienol synthase (CS) then catalyzes the cyclization of 2,3-oxidosqualene to form the foundational tetracyclic triterpenoid scaffold, cucurbitadienol.[3]

-

Formation of the Epoxide Intermediate: Following cyclization, an epoxide hydrolase (EPH) is believed to be involved in the pathway.

-

Hydroxylation to Mogrol: A specific cytochrome P450 monooxygenase, CYP87D18, is responsible for the hydroxylation of the cucurbitadienol backbone at the C-11 position, a critical step in the formation of mogrol.[4]

Glycosylation of Mogrol to this compound

Mogrol undergoes a series of glycosylation steps catalyzed by UDP-glucosyltransferases (UGTs) to form the various mogrosides. The formation of this compound involves the addition of two glucose moieties to the mogrol aglycone.

-

Formation of Mogroside I-A1: The first glycosylation step is the addition of a glucose molecule to the C-24 hydroxyl group of mogrol. This reaction is catalyzed by the UDP-glucosyltransferase UGT720-269-1, resulting in the formation of Mogroside I-A1.[1]

-

Formation of this compound: The second glucose molecule is attached to the C-3 hydroxyl group of Mogroside I-A1. While the specific UGT for the formation of the IIA1 isomer is a subject of ongoing research, enzymes from the UGT720 family, such as UGT720-269-1, have been shown to catalyze C-3 glucosylation of mogroside intermediates.[1] It is hypothesized that a specific UGT in this family is responsible for the formation of this compound.

Quantitative Data

Quantitative analysis of the mogroside biosynthesis pathway is crucial for understanding its regulation and for metabolic engineering applications. Below are tables summarizing available data on gene expression and metabolite concentrations.

Gene Expression Levels of Key Biosynthetic Enzymes

While specific transcript abundance is highly dependent on the tissue type and developmental stage, studies have shown that the genes encoding the enzymes for mogrol biosynthesis are highly expressed in the early stages of monk fruit development.

| Gene | Enzyme | Tissue of Highest Expression | Developmental Stage of Peak Expression |

| SgSQE1 | Squalene epoxidase | Fruit | Early (15-34 days after pollination) |

| SgCS | Cucurbitadienol synthase | Fruit | Early (15-34 days after pollination) |

| SgEPH2 | Epoxide hydrolase | Fruit | Early (15-34 days after pollination) |

| SgCYP450 (CYP87D18) | Cytochrome P450 | Fruit | Early (15-34 days after pollination) |

| UGT720-269-1 | UDP-glucosyltransferase | Fruit | Early to Mid (15-50 days after pollination) |

Mogroside Content in Siraitia grosvenorii Fruit

The concentration of individual mogrosides varies significantly during fruit development. Mogroside V is the most abundant mogroside in mature monk fruit.[5]

| Mogroside | Concentration in Dried Fruit (mg/g) |

| Mogroside V | 4.86 - 13.49 |

| Siamenoside I | Varies |

| Mogroside IV | Varies |

| Mogroside III | Varies |

| Mogroside IIE | Varies |

Note: Specific quantitative data for this compound is often aggregated with other di-glycosylated mogrosides in metabolic profiling studies.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of UGTs in E. coli

This protocol describes the expression and purification of a His-tagged UGT enzyme, such as UGT720-269-1, from E. coli.

1. Gene Cloning and Vector Construction:

- Amplify the full-length coding sequence of the target UGT gene from S. grosvenorii cDNA.

- Clone the PCR product into an E. coli expression vector (e.g., pET-28a(+)) containing an N-terminal His6-tag.

- Verify the construct by sequencing.

2. Protein Expression:

- Transform the expression vector into an appropriate E. coli expression strain (e.g., BL21(DE3)).

- Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

- Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

- Continue to culture at 16-20°C for 16-20 hours with shaking.

3. Cell Lysis and Protein Purification:

- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.

- Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

- Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

- Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

- Analyze the purified protein by SDS-PAGE.

- Desalt and concentrate the purified protein using an appropriate method (e.g., dialysis or ultrafiltration).

Start [label="Gene Cloning into\nExpression Vector", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Transformation [label="Transformation into\nE. coli BL21(DE3)"];

Culture [label="Cell Culture and\nInduction with IPTG"];

Harvest [label="Cell Harvesting"];

Lysis [label="Cell Lysis\n(Sonication)"];

Clarification [label="Lysate Clarification\n(Centrifugation)"];

AffinityChrom [label="Ni-NTA Affinity\nChromatography"];

Wash [label="Column Washing"];

Elution [label="Protein Elution"];

Analysis [label="SDS-PAGE Analysis"];

Final [label="Purified UGT Enzyme", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Transformation;

Transformation -> Culture;

Culture -> Harvest;

Harvest -> Lysis;

Lysis -> Clarification;

Clarification -> AffinityChrom;

AffinityChrom -> Wash;

Wash -> Elution;

Elution -> Analysis;

Analysis -> Final;

}

In Vitro Enzymatic Assay of UGTs

This protocol is for determining the activity of a purified UGT enzyme with mogrol or mogroside substrates.

1. Reaction Setup:

- Prepare a reaction mixture containing:

- 50 mM Tris-HCl buffer (pH 7.5)

- 10 mM MgCl2

- 1 mM DTT

- 5 mM UDP-glucose

- 100 µM mogrol or Mogroside I-A1 (substrate)

- 1-5 µg of purified UGT enzyme

- The total reaction volume is typically 50-100 µL.

2. Incubation:

- Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

3. Reaction Termination:

- Stop the reaction by adding an equal volume of ice-cold methanol.

4. Product Analysis:

- Centrifuge the terminated reaction mixture to precipitate the enzyme.

- Analyze the supernatant for the formation of the glycosylated product (e.g., Mogroside I-A1 or this compound) using HPLC-MS/MS.

HPLC-MS/MS Analysis of Mogrosides

This protocol provides a general method for the separation and quantification of mogrosides.

1. Sample Preparation:

- For plant tissues, homogenize the sample and extract with 80% methanol.

- For enzymatic assay samples, use the supernatant after reaction termination and centrifugation.

- Filter the extract through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: Acetonitrile.

- Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over time to elute the more hydrophobic mogrosides. For example:

- 0-2 min: 10% B

- 2-15 min: 10-90% B

- 15-18 min: 90% B

- 18-20 min: 10% B

- Flow Rate: 0.3 mL/min.

- Column Temperature: 30°C.

3. MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in negative mode.

- Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

- MRM Transitions: Specific precursor-to-product ion transitions need to be determined for each mogroside of interest. For example, for Mogroside V, a common transition is m/z 1285.7 -> 1123.6.

Start [label="Sample Preparation\n(Extraction/Filtration)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

HPLC [label="HPLC Separation\n(C18 Column, Gradient Elution)"];

ESI [label="Electrospray Ionization\n(Negative Mode)"];

MS1 [label="Mass Analyzer 1\n(Precursor Ion Selection)"];

CID [label="Collision Cell\n(Fragmentation)"];

MS2 [label="Mass Analyzer 2\n(Product Ion Detection)"];

Data [label="Data Acquisition\nand Analysis"];

Result [label="Quantification of\nthis compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> HPLC;

HPLC -> ESI;

ESI -> MS1;

MS1 -> CID;

CID -> MS2;

MS2 -> Data;

Data -> Result;

}

Conclusion

The biosynthesis of this compound in monk fruit is a complex enzymatic process that is being actively investigated for its potential in producing natural, low-calorie sweeteners. This technical guide has provided a comprehensive overview of the pathway, including the key enzymes and genes involved. While significant progress has been made in elucidating this pathway, further research is needed to fully characterize all the enzymes involved, particularly the specific UGT responsible for the final glycosylation step to form this compound, and to obtain detailed kinetic data for each enzyme. The experimental protocols provided herein offer a solid foundation for researchers to further explore this fascinating biosynthetic pathway and its potential applications in biotechnology and drug development.

References

- 1. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (Open Access) The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii. (2016) | Maxim Itkin | 153 Citations [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. US20180251806A1 - Methods and Materials for Biosynthesis of Mogroside Compounds - Google Patents [patents.google.com]

- 5. Safety of use of Monk fruit extract as a food additive in different food categories - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Mogroside IIA1

This technical guide provides a comprehensive overview of the physical and chemical properties, as well as the biological activities of this compound, a triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Chemical and Physical Properties

This compound is a non-sugar sweetener belonging to the family of cucurbitane-type triterpenoid glycosides known as mogrosides. These compounds are the primary source of the intense sweetness of monk fruit.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₂H₇₂O₁₄ | [2] |

| Molecular Weight | 801.01 g/mol | [2] |

| CAS Number | 88901-44-4 | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Data not available for this compound. Mogroside V has a melting point of approximately 193°C (decomposes). | |

| Storage | Store at 4°C for the short term. For long-term storage, it is recommended to store at -20°C or -80°C, protected from light. |

Table 2: Solubility of this compound

| Solvent System | Concentration | Observations | Source |

| DMSO | ≥ 100 mg/mL (124.84 mM) | Requires sonication. | |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.12 mM) | Clear solution. | |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.12 mM) | Clear solution. | |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.12 mM) | Clear solution. |

Spectral Data

The structural elucidation of this compound and its isomers is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): The molecular formula of this compound is confirmed by high-resolution mass spectrometry. The ESI-TOF mass spectrum of the isomeric Mogroside IIE shows a [M-H]⁻ ion at m/z 799.4738, corresponding to the molecular formula C₄₂H₇₂O₁₄.

Experimental Protocols

Isolation and Purification of Mogrosides

The following is a general protocol for the isolation and purification of mogrosides from Siraitia grosvenorii, which can be adapted for the specific isolation of this compound.

Workflow for Mogroside Extraction and Purification

Caption: Workflow for Mogroside Extraction and Purification.

Protocol:

-

Extraction:

-

Macerate powdered dried Siraitia grosvenorii fruit (500 g) with 70% aqueous ethanol (5 L) at room temperature for 24 hours.

-

Filter the mixture to separate the extract from the solid residue.

-

Repeat the extraction process twice more with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain the crude mogroside extract.

-

-

Preliminary Purification by Macroporous Resin Chromatography:

-

Dissolve the crude extract in deionized water and load it onto a macroporous resin column (e.g., HZ 806).

-

Wash the column with deionized water to remove polar impurities.

-

Elute the mogrosides with a stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%).

-

Collect and pool the fractions containing the desired mogrosides, monitoring with TLC or HPLC.

-

Concentrate the pooled fractions to yield an enriched mogroside extract.

-

-

Final Purification by Semi-Preparative HPLC:

-

Further purify the enriched extract using a semi-preparative HPLC system with a C18 column.

-

Use a mobile phase gradient of acetonitrile (B52724) and water.

-

Set the detection wavelength to 203-210 nm.

-

Collect the fractions corresponding to this compound and concentrate to obtain the pure compound.

-

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol is a common method for evaluating the antioxidant potential of natural compounds.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

In a 96-well plate, add 100 µL of various concentrations of the this compound solution.

-

Add 100 µL of a freshly prepared DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

In Vitro Anti-inflammatory Assay (Protein Denaturation)

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

Protocol:

-

Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of varying concentrations of this compound.

-

A control group is prepared with distilled water instead of the sample solution.

-

Incubate the mixtures at 37°C for 15 minutes.

-

Induce denaturation by heating at 70°C for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

Diclofenac sodium can be used as a positive control.

-

The percentage of inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Biological Activities and Signaling Pathways

Mogrosides, including this compound, have demonstrated a range of biological activities, making them attractive candidates for further research and drug development. These activities include antioxidant, anti-diabetic, anti-cancer, and anti-inflammatory effects. This compound has also been noted for its inhibitory effects against the Epstein-Barr virus early antigen.

While the specific signaling pathway for this compound has not been fully elucidated, studies on related mogrosides provide insights into potential mechanisms of action. For instance, Mogroside IIIE has been shown to alleviate inflammation and oxidative stress through the activation of the AMPK/SIRT1 signaling pathway. Mogroside V has been linked to the modulation of the AMPK and FoxO signaling pathways. Mogrol, the aglycone of mogrosides, has been found to suppress the growth of leukemia cells by inhibiting the ERK1/2 and STAT3 pathways.

References

Mogroside IIA1: A Technical Guide to Solubility and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Mogroside IIA1 in key laboratory solvents—DMSO, ethanol, and water. It also delves into a relevant biological signaling pathway influenced by closely related mogrosides, offering valuable insights for researchers in drug discovery and development.

Quantitative Solubility Data

The solubility of a compound is a critical parameter in a wide range of scientific applications, from in vitro assays to formulation development. The following table summarizes the available solubility data for this compound.

| Solvent | Solubility | Remarks |

| DMSO (Dimethyl Sulfoxide) | 100 mg/mL (124.84 mM) | Ultrasonic assistance may be required. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1][2] |

| Ethanol | Data not available | Ethanol is utilized in the extraction and purification of mogrosides, suggesting some degree of solubility. However, specific quantitative data for this compound is not readily available in the reviewed literature.[3] |

| Water | Data not available | Mogroside extracts are generally considered to be water-soluble. For instance, the related compound Mogroside V has a reported solubility of approximately 10 mg/mL in PBS (pH 7.2).[4] However, specific quantitative data for this compound in water is not available in the reviewed literature. |

Experimental Protocol: Solubility Determination

A standardized and reproducible protocol is essential for determining the solubility of a compound. The following methodology is based on the OECD Guideline 105 (Shake-Flask Method), a widely accepted standard for solubility testing.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining this compound solubility.

Methodology

-

Materials and Equipment:

-

This compound (crystalline solid)

-

Dimethyl sulfoxide (B87167) (DMSO), analytical grade, anhydrous

-

Ethanol, absolute

-

Purified water (e.g., Milli-Q or equivalent)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

-

-

Preliminary Test:

-

A preliminary test is conducted to estimate the approximate solubility and to determine the appropriate amount of substance for the main study.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions and observe for precipitation to approximate the solubility range.

-

-

Main Experiment (Shake-Flask Method):

-

Add an excess amount of this compound to a series of vials containing a known volume of the respective solvent (DMSO, ethanol, or water). The excess solid should be clearly visible.

-

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). Periodically check to ensure that undissolved solid remains.

-

After the equilibration period, allow the vials to stand to let the undissolved material settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

Carefully collect an aliquot of the clear supernatant from each vial.

-

Prepare a series of dilutions of the supernatant with an appropriate mobile phase for HPLC analysis.

-

-

Quantification by HPLC:

-

Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detection wavelength.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Inject the diluted supernatant samples into the HPLC system and determine the concentration of this compound by comparing the peak area to the calibration curve.

-

-

Data Analysis:

-

Calculate the solubility as the average concentration of this compound in the saturated solution from at least three replicate experiments.

-

Express the solubility in mg/mL and mM.

-

Biological Activity and Signaling Pathway

Mogrosides have been investigated for a variety of biological activities, including antioxidant, anti-diabetic, and anti-inflammatory effects. While specific signaling pathway data for this compound is limited, studies on the closely related Mogroside IIIE have shown that it can modulate the AMPK/SIRT1 signaling pathway. This pathway is a key regulator of cellular energy homeostasis and has implications in various disease states.

AMPK/SIRT1 Signaling Pathway Modulated by Mogrosides

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

Stability of Mogroside IIA1 Under Different pH and Temperature: A Technical Guide

Disclaimer: This document provides a technical overview of the stability of mogrosides, with a focus on Mogroside V as a proxy for Mogroside IIA1 due to the limited availability of specific stability data for this compound in the public domain. The principles and methodologies described herein are based on general practices for forced degradation studies and the available literature on closely related mogrosides.

Introduction

This compound is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. As with other mogrosides, it contributes to the characteristic sweetness of the fruit extract, which is widely used as a natural, low-calorie sweetener. For researchers, scientists, and drug development professionals, understanding the stability of individual mogrosides like this compound under various processing and storage conditions is critical for ensuring product quality, efficacy, and safety. This guide summarizes the available knowledge on mogroside stability under different pH and temperature conditions and provides a generalized experimental protocol for assessing such stability.

Core Concepts in Stability Testing

Forced degradation studies are essential in pharmaceutical development to understand the intrinsic stability of a drug substance.[1][2][3] These studies involve subjecting the compound to stress conditions such as heat, humidity, light, and a range of pH values to identify potential degradation products and pathways.[1][2] This information is crucial for developing stability-indicating analytical methods, determining storage conditions, and ensuring the quality of the final product.

Stability of Mogrosides: Insights from Mogroside V

Data on Mogroside V Stability

| Parameter | Condition | Observation | Reference |

| pH Stability | pH 3 to 12 | Stable | |

| (Storage at 2-8 °C) | |||

| Thermal Stability | 100 to 150 °C | Stable for 4 hours | |

| Boiling Water | Stable for up to 8 hours | ||

| High Temperature Drying | Can lead to degradation of mogrosides. |

It is generally observed that mogrosides exhibit good stability across a range of pH values and are relatively heat stable, which contributes to their versatility in various food and pharmaceutical applications. However, prolonged exposure to high temperatures, especially during processing like drying, can lead to degradation.

Experimental Protocol: Forced Degradation Study of a Mogroside

This section outlines a generalized experimental protocol for conducting a forced degradation study on a mogroside, such as this compound. This protocol is based on established principles of forced degradation testing and analytical methods for mogrosides.

1. Materials and Reagents

-

This compound reference standard

-

Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

High-purity water (Milli-Q or equivalent)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid or Ammonium formate (B1220265) (for mobile phase)

-

Hydrogen peroxide (for oxidative stress)

-

pH meter

-

HPLC system with UV or Charged Aerosol Detector (CAD)

-

HPLC column (e.g., C18 or HILIC)

2. Standard and Sample Preparation

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50% acetonitrile in water) at a concentration of 1 mg/mL.

-

Working Solutions: Dilute the stock solution with the respective stress media to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

3. Stress Conditions

-

Acid Hydrolysis: Treat the mogroside solution with 0.1 N HCl at 80°C for a specified period (e.g., 2, 4, 8, 24 hours). After the incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 N NaOH.

-

Base Hydrolysis: Treat the mogroside solution with 0.1 N NaOH at 60°C for a specified period (e.g., 30 minutes, 1, 2, 4 hours). After incubation, cool and neutralize with 0.1 N HCl.

-

Neutral Hydrolysis: Dissolve the mogroside in high-purity water and heat at 80°C for a specified period (e.g., 1, 2, 4, 8 hours).

-

Oxidative Degradation: Treat the mogroside solution with 3% hydrogen peroxide at room temperature for a specified period.

-

Thermal Degradation: Expose a solid sample of the mogroside to dry heat at a high temperature (e.g., 105°C) for a specified period. Also, heat the mogroside solution at a high temperature (e.g., 80°C).

4. Analytical Method: HPLC

-

Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used for mogroside analysis.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid) and acetonitrile is typically employed.

-

Detection: UV detection at a low wavelength (e.g., 203-210 nm) or a Charged Aerosol Detector (CAD) for compounds with poor UV chromophores.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

5. Data Analysis

-

Analyze the stressed samples by HPLC.

-

Calculate the percentage degradation of the mogroside by comparing the peak area of the intact compound in the stressed sample to that of an unstressed control sample.

-

Identify and quantify any significant degradation products.

-

For kinetic analysis, plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) and half-life (t½) under each stress condition, assuming first-order kinetics.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study of a mogroside.

Caption: Workflow for a forced degradation study of this compound.

Conclusion

While direct and detailed stability data for this compound is currently limited, the information available for Mogroside V suggests that mogrosides are generally stable compounds under a range of pH and temperature conditions. For definitive stability assessment of this compound, it is imperative to conduct specific forced degradation studies following a systematic protocol as outlined in this guide. Such studies will provide critical data for the development of robust formulations and the establishment of appropriate storage and handling conditions, thereby ensuring the quality and safety of products containing this natural sweetener.

References

Mogroside IIA1: A Technical Guide on its Mechanism of Action in Metabolic Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside IIA1 is a principal cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). As a major bioactive component of monk fruit extract, it contributes to the extract's well-documented therapeutic effects against metabolic disorders. While much of the mechanistic research has focused on mogroside-rich extracts or other specific analogs like Mogroside V and Mogroside IIIE, the evidence strongly suggests that this compound is a key contributor to these activities.[1][2] This technical guide synthesizes the current understanding of the molecular mechanisms through which mogrosides, including this compound, ameliorate metabolic diseases such as type 2 diabetes, obesity, and nonalcoholic fatty liver disease (NAFLD). The primary mechanisms involve the activation of the AMPK/SIRT1 signaling pathway and the beneficial modulation of the gut microbiota.

Core Mechanism 1: Activation of the AMPK/SIRT1 Signaling Pathway

A central mechanism underlying the metabolic benefits of mogrosides is the robust activation of the AMP-activated protein kinase (AMPK) signaling pathway.[3] AMPK acts as a master metabolic sensor, regulating cellular energy homeostasis.[4] Its activation orchestrates a switch from anabolic (energy-consuming) to catabolic (energy-producing) processes. Mogrosides have been shown to directly activate AMPK, leading to a cascade of downstream effects that collectively improve metabolic health.[5][6]

Furthermore, the effects of AMPK are intricately linked with Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase that is a key regulator of metabolism, stress resistance, and mitochondrial biogenesis.[7][8][9] Studies on Mogroside IIIE, a related compound, have demonstrated that the therapeutic effects on diabetic nephropathy are mediated through the coordinated activation of the AMPK/SIRT1 signaling axis.[4][10][11] This activation protects cells from damage induced by high glucose by reducing inflammation, oxidative stress, and apoptosis.[4][11]

Downstream Metabolic Consequences:

-

In the Liver: Activation of hepatic AMPK signaling by mogroside-rich extracts leads to a significant reduction in insulin (B600854) resistance.[5] This is achieved by downregulating the mRNA levels of genes involved in gluconeogenesis (glucose production) and lipogenesis (fat synthesis) while upregulating genes associated with fatty acid oxidation.[5] This dual action helps to lower blood glucose and reduce hepatic fat accumulation (steatosis).[5][12]

-

In Adipose Tissue: By activating AMPK, mogrol (B2503665) (the aglycone of mogrosides) has been shown to inhibit adipogenesis in 3T3-L1 preadipocytes, suggesting a role in preventing fat accumulation.[13]

-

In Pancreatic β-cells: Mogrosides have demonstrated a protective effect against oxidative stress in pancreatic β-cells, which is crucial for maintaining insulin secretion.[14] They reduce intracellular reactive oxygen species (ROS) and regulate the expression of genes involved in glucose metabolism.[14]

Quantitative Data: Effects of Mogroside-Rich Extract on Diabetic Mice

The following table summarizes data from a study using a high-fat diet (HFD) and streptozotocin (B1681764) (STZ)-induced diabetic mouse model, which was treated with a mogroside-rich extract (MGE) for 5 weeks.[5]

| Parameter | Diabetic Model Control | MGE (100 mg/kg) | MGE (300 mg/kg) | Metformin (200 mg/kg) |

| Fasting Blood Glucose (mmol/L) | 26.4 ± 3.8 | 19.8 ± 2.9 | 15.1 ± 2.4 | 13.9 ± 2.1 |

| Serum Insulin (mIU/L) | 28.5 ± 3.1 | 22.4 ± 2.5 | 17.6 ± 2.1 | 16.8 ± 1.9 |

| HOMA-IR | 39.8 ± 5.2 | 23.3 ± 3.1 | 13.9 ± 1.8 | 12.1 ± 1.5 |

| Total Cholesterol (mmol/L) | 6.9 ± 0.7 | 5.8 ± 0.6 | 4.9 ± 0.5 | 4.7 ± 0.4 |

| Triglycerides (mmol/L) | 2.1 ± 0.3 | 1.6 ± 0.2 | 1.3 ± 0.2 | 1.2 ± 0.1 |

| HDL-C (mmol/L) | 1.1 ± 0.2 | 1.4 ± 0.2 | 1.8 ± 0.3 | 1.9 ± 0.3 |

| LDL-C (mmol/L) | 1.2 ± 0.2 | 0.9 ± 0.1 | 0.7 ± 0.1 | 0.6 ± 0.1 |

| Data are presented as mean ± SD. **p < 0.01 vs. Diabetic Model Control. HOMA-IR: Homeostasis Model Assessment of Insulin Resistance. HDL-C: High-Density Lipoprotein Cholesterol. LDL-C: Low-Density Lipoprotein Cholesterol. |

Core Mechanism 2: Modulation of Gut Microbiota

Growing evidence links dysbiosis of the gut microbiota to the pathophysiology of metabolic diseases, including obesity and type 2 diabetes.[15][16] An increased ratio of Firmicutes to Bacteroidetes, for example, is a microbial signature frequently associated with obesity.[13][17] Mogroside-rich extracts have been shown to ameliorate obesity and related metabolic disorders by beneficially altering the composition and function of the gut microbiota.[13][18]

Key Effects on Gut Microbiota:

-

Restoration of Microbial Balance: In diet-induced obese mice, treatment with mogroside extract partially restored the gut microbiota composition towards that of lean controls.[13] Specifically, it reversed the high-fat diet-induced increase in the Firmicutes to Bacteroidetes ratio.[13][18]

-

Improved Intestinal Barrier Function: Mogrosides can improve the integrity of the intestinal mucosal barrier. This leads to a significant reduction in plasma endotoxin (B1171834) (lipopolysaccharide, LPS) levels.[18] By lowering this "metabolic endotoxemia," mogrosides decrease the chronic low-grade inflammation that contributes to insulin resistance.

-

Production of Short-Chain Fatty Acids (SCFAs): Mogroside V has been shown to be fermented by gut microbiota in vitro to produce beneficial SCFAs, such as acetate, propionate, and butyrate.[19] These metabolites play crucial roles in regulating host metabolism, immune function, and insulin sensitivity.[17][19]

Quantitative Data: Effects of Mogroside on Gut Microbiota in Diabetic Mice

This table presents data on the relative abundance of key bacterial phyla and plasma endotoxin levels in T2DM mice treated with mogroside for 28 days.[18]

| Parameter | Normal Control | T2DM Model | Mogroside (200 mg/kg) |

| Relative Abundance | |||

| Firmicutes (%) | 48.9 | 59.2 | 50.1 |

| Bacteroidetes (%) | 43.1 | 29.5 | 41.5 |

| Proteobacteria (%) | 2.1 | 5.8 | 1.9 |

| Plasma Endotoxin (EU/mL) | 0.19 | 0.58 | 0.20 |

| Data are adapted from the study to show the trend of microbial and endotoxin changes. |

Detailed Experimental Protocols

In Vivo Model: HFD/STZ-Induced Type 2 Diabetic Mice[5]

-

Animals: Male C57BL/6J mice.

-

Induction of Diabetes: Mice were fed a high-fat diet (HFD, 60% kcal from fat) for 4 weeks. After this period, they received a low dose of streptozotocin (STZ, 40 mg/kg, intraperitoneally) daily for 5 consecutive days to induce partial insulin deficiency, mimicking type 2 diabetes. Mice with fasting blood glucose >11.1 mmol/L were considered diabetic.

-

Treatment Groups:

-

Normal Control (standard diet)

-

Diabetic Model Control (HFD)

-

MGE Treatment (100 and 300 mg/kg/day via oral gavage)

-

Positive Control (Metformin, 200 mg/kg/day via oral gavage)

-

-

Duration: 5 weeks.

-

Key Methodologies & Endpoints:

-

Biochemical Analysis: Fasting blood glucose, serum insulin, and lipid profiles (Total Cholesterol, Triglycerides, HDL-C, LDL-C) were measured using commercial assay kits.

-

Insulin Resistance: HOMA-IR was calculated using the formula: [fasting insulin (mIU/L) × fasting glucose (mmol/L)] / 22.5.

-

Histopathology: Liver tissues were fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to observe lipid accumulation and hepatocyte structure.

-

Gene Expression: Hepatic mRNA levels of genes related to gluconeogenesis, lipogenesis, and fatty acid oxidation were quantified using real-time quantitative PCR (RT-qPCR).

-

Protein Analysis: The phosphorylation status of hepatic AMPK was determined by Western blot analysis.

-

In Vitro Model: High Glucose-Induced Podocyte Injury[4][11]

-

Cell Line: Mouse podocyte cell line (MPC-5).

-

Experimental Model: Podocytes were cultured under high glucose (HG) conditions (30 mM D-glucose) to mimic diabetic nephropathy-induced cellular stress. Normal glucose (5.5 mM D-glucose) served as the control.

-

Treatment: Cells were treated with Mogroside IIIE (a related mogroside, at concentrations like 50 μM) in the presence of HG.

-

Use of Inhibitor: To confirm the role of AMPK, some cells were pre-treated with Compound C (an AMPK inhibitor) for 1 hour before adding Mogroside IIIE.

-

Key Methodologies & Endpoints:

-

Cell Viability: Assessed using a Cell Counting Kit-8 (CCK-8) assay.

-

Inflammation Markers: The concentrations of inflammatory cytokines such as TNF-α and IL-6 in the cell supernatant were measured using ELISA kits.

-

Oxidative Stress: Levels of ROS, superoxide (B77818) dismutase (SOD), and malondialdehyde (MDA) were quantified using specific assay kits.

-

Apoptosis: Cell apoptosis was measured by flow cytometry after Annexin V-FITC/PI staining. The expression of apoptosis-related proteins (Bcl-2, Bax, cleaved caspase-3) was determined by Western blot.

-

Signaling Pathway Analysis: The protein expression and phosphorylation levels of AMPK and SIRT1 were analyzed by Western blot to confirm the activation of the signaling pathway.

-

Conclusion

The mechanism of action of this compound in metabolic diseases is multifaceted, primarily revolving around the activation of the central metabolic regulator, the AMPK/SIRT1 pathway, and the beneficial modulation of the gut microbiome. By stimulating AMPK, mogrosides enhance insulin sensitivity, suppress hepatic glucose and lipid synthesis, and promote fatty acid oxidation. Concurrently, by reshaping the gut microbiota, they reduce systemic inflammation and endotoxemia while increasing the production of beneficial SCFAs. Although further studies are required to isolate and characterize the precise individual contribution of this compound, its role as a major component in potent medicinal extracts positions it as a highly promising natural compound for the development of novel therapeutics for metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. journals.mahsa.edu.my [journals.mahsa.edu.my]

- 4. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AMPK activation is involved in hypoglycemic and hypolipidemic activities of mogroside-rich extract from Siraitia grosvenorii (Swingle) fruits on high-fat diet/streptozotocin-induced diabetic mice - Food & Function (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. SIRT1 metabolic actions: Integrating recent advances from mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SIRT1 and energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sirtuin-1 regulation of mammalian metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural activators of AMPK signaling: potential role in the management of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mogroside IIIE Alleviates High Glucose-Induced Inflammation, Oxidative Stress and Apoptosis of Podocytes by the Activation of AMPK/SIRT1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of Mogrosides on High-Fat-Diet-Induced Obesity and Nonalcoholic Fatty Liver Disease in Mice [mdpi.com]

- 13. Mogroside-Rich Extract From Siraitia grosvenorii Fruits Ameliorates High-Fat Diet-Induced Obesity Associated With the Modulation of Gut Microbiota in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microbiota and metabolic diseases | Content for health professionals | Microbiota institute [biocodexmicrobiotainstitute.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Mogroside Alleviates Diabetes Mellitus and Modulates Intestinal Microflora in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Modulation of Gut Microbiota Composition and Short-Chain Fatty Acid Synthesis by Mogroside V in an In Vitro Incubation System - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Activity of Mogroside IIA1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogrosides, the primary active compounds in the fruit of Siraitia grosvenorii, have garnered significant interest for their potential health benefits, including their antioxidant properties. While research has explored the antioxidant activities of various mogroside extracts and individual compounds like Mogroside V, specific data on the in vitro antioxidant capacity of Mogroside IIA1 remains limited in publicly available scientific literature. This technical guide synthesizes the current understanding of the antioxidant activity of mogrosides as a class, providing a framework for researchers interested in investigating this compound. The guide details common in vitro antioxidant assays, presents available quantitative data for related mogroside compounds and extracts, and outlines potential signaling pathways involved in their antioxidant effects. This document is intended to serve as a foundational resource to stimulate and guide future research into the specific antioxidant potential of this compound.

Introduction

Mogrosides are a group of cucurbitane-type triterpene glycosides extracted from the fruit of Siraitia grosvenorii (Luo Han Guo)[1][2]. These compounds are renowned for their intense sweetness without contributing calories, making them popular natural sweeteners[2]. Beyond their sweetness, emerging research suggests a range of pharmacological activities, including antioxidant, anti-inflammatory, and hypoglycemic effects[3]. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic diseases[1]. Natural antioxidants that can mitigate oxidative damage are therefore of great interest in the development of novel therapeutics and functional foods.

While the antioxidant properties of mogroside extracts and certain individual mogrosides have been investigated, there is a notable gap in the scientific literature concerning the specific in vitro antioxidant activity of this compound. This guide aims to provide a comprehensive technical overview of the methodologies used to assess such activity and to present the available data on related mogrosides to inform future research on this compound.

Quantitative Data on Antioxidant Activity of Mogrosides

Table 1: In Vitro Antioxidant Activity of Mogroside Extract (MGE)

| Assay | IC50 (µg/mL) of MGE | Positive Control | IC50 (µg/mL) of Positive Control |

| DPPH Radical Scavenging | 1118.1 | Ascorbic Acid | 9.6 |

| ABTS Radical Scavenging | 1473.2 | Trolox | 47.9 |

Note: The Mogroside Extract (MGE) in this study was composed of several individual mogrosides, including a small percentage of Mogroside IIA2 (0.32 ± 0.14 g/100 g), but not specifically this compound.

Table 2: Reactive Oxygen Species (ROS) Scavenging Activity of Mogroside V and 11-oxo-mogroside V

| Reactive Oxygen Species | Compound | EC50 (µg/mL) |

| Superoxide Anion (O2•−) | 11-oxo-mogroside V | 4.79 |

| Hydrogen Peroxide (H2O2) | 11-oxo-mogroside V | 16.52 |

| Hydroxyl Radical (•OH) | Mogroside V | 48.44 |

| Hydroxyl Radical (•OH) | 11-oxo-mogroside V | 146.17 |

Note: EC50 is the concentration at which 50% of the chemiluminescence intensity is inhibited.

Experimental Protocols

This section details the standard methodologies for the key in vitro antioxidant assays mentioned in the literature for mogrosides. These protocols can be adapted for the investigation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

-

Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the sample solution to a fixed volume of the DPPH solution. A typical ratio is 1:1 or 1:2 (sample:DPPH).

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Working Solution Preparation: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent.

-

Reaction Mixture: Add a small volume of the sample solution to a larger, fixed volume of the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

-

IC50 Determination: The IC50 value is determined graphically as described for the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It often utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular ROS.

Protocol:

-

Cell Culture: Plate a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well microplate and culture until confluent.

-

Cell Treatment: Wash the cells with a buffer and then incubate them with the DCFH-DA probe and various concentrations of this compound for a specific period (e.g., 1 hour).

-

Induction of Oxidative Stress: After incubation, induce oxidative stress by adding a pro-oxidant, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm, respectively) over time using a microplate reader.

-

Calculation: The antioxidant activity is determined by calculating the area under the curve of fluorescence intensity versus time. The percentage of inhibition of cellular oxidation is calculated relative to a control (cells treated with the pro-oxidant but without the antioxidant).

-

EC50 Determination: The EC50 value, the concentration of the compound that produces a 50% reduction in oxidative stress, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound may exert antioxidant effects have not been elucidated. However, research on mogrosides in general suggests potential mechanisms that warrant further investigation for this compound.

Studies have indicated that mogrosides can reduce intracellular ROS levels. This direct scavenging activity is a primary mechanism of antioxidant action. Furthermore, some studies suggest that mogrosides may influence cellular signaling pathways involved in the antioxidant response. For instance, hydrolyzed mogrosides have been reported to activate AMP-activated protein kinase (AMPK). The activation of AMPK can, in turn, upregulate the expression of various antioxidant enzymes and cytoprotective genes.

The potential antioxidant mechanism of this compound could involve a combination of direct ROS scavenging and modulation of cellular signaling pathways like the AMPK pathway. Further research is necessary to confirm these hypotheses.

Visualizations

Experimental and Logical Workflows

References

- 1. Antioxidant effect of mogrosides against oxidative stress induced by palmitic acid in mouse insulinoma NIT-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Mogroside IIA1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogroside IIA1 is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit. While the broader class of mogrosides has garnered significant attention for their intense sweetness and various health benefits, including antioxidant, anti-diabetic, and anti-inflammatory properties, specific data on individual mogrosides are less common.[1] This technical guide focuses on the currently identified and potential therapeutic targets of this compound, providing a detailed overview of its bioactivity, relevant signaling pathways, and the experimental methodologies used for its characterization.

Core Therapeutic Target: Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation

The most definitively characterized therapeutic potential of this compound lies in its ability to inhibit the activation of the Epstein-Barr virus early antigen (EBV-EA). EBV is a human herpesvirus associated with several malignancies, including nasopharyngeal carcinoma and Burkitt's lymphoma. The activation of the EBV lytic cycle, marked by the expression of early antigens, is a critical step in the virus's pathogenesis and oncogenic potential. Therefore, inhibitors of EBV-EA activation are considered promising candidates for cancer chemoprevention.

Quantitative Data: Inhibitory Activity of this compound

The inhibitory effect of this compound on EBV-EA activation was quantified in a study by Akihisa et al. (2007). The results are summarized in the table below.

| Compound | Bioassay | Inducer | Cell Line | IC50 Value (mol ratio/32 pmol TPA) |

| This compound | Inhibition of EBV-EA Activation | 12-O-Tetradecanoylphorbol-13-acetate (TPA) | Raji cells | 346-400 |

Experimental Protocol: Inhibition of EBV-EA Activation Assay

The following protocol is based on the methodology described for assessing the inhibitory effects of cucurbitane glycosides on EBV-EA activation.

1. Cell Culture and Induction:

- Raji cells, a human B-lymphoblastoid cell line latently infected with EBV, are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.

- The cells are washed with a serum-free medium and resuspended in a fresh medium at a concentration of 1 x 10^6 cells/mL.

- To induce EBV-EA expression, 12-O-tetradecanoylphorbol-13-acetate (TPA) is added to the cell suspension at a final concentration of 32 pmol/mL.

2. Treatment with this compound:

- This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the cell suspension at various concentrations.

- A solvent control is run in parallel.

3. Incubation:

- The treated and control cell suspensions are incubated at 37°C in a humidified atmosphere with 5% CO2 for 48 hours.

4. Detection of EBV-EA Positive Cells:

- After incubation, the cells are harvested, washed, and smeared onto glass slides.

- The smears are fixed with acetone.

- EBV-EA positive cells are detected using an indirect immunofluorescence assay with human serum containing high-titer antibodies against EBV-EA, followed by a fluorescein-conjugated anti-human IgG antibody.

- The percentage of EBV-EA positive cells is determined by counting at least 500 cells under a fluorescence microscope.

5. Calculation of Inhibitory Activity:

- The percentage of inhibition is calculated relative to the control group.

- The IC50 value, the concentration at which 50% of EBV-EA activation is inhibited, is then determined.

Visualizing the Experimental Workflow

Potential Therapeutic Targets: Inferred from the Mogroside Class

While specific quantitative data for this compound in other therapeutic areas are currently limited, the well-documented activities of the broader mogroside family suggest several potential avenues for future research. Mogrosides, in general, have been shown to possess anti-inflammatory, antioxidant, anti-diabetic, and anti-cancer properties.[1] These effects are often mediated through the modulation of key signaling pathways.

Anti-Inflammatory Activity: Potential Targeting of the NF-κB Pathway

Background: Chronic inflammation is a hallmark of numerous diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory cytokines and enzymes. Several mogrosides have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.

Potential Mechanism: It is plausible that this compound could inhibit the activation of the NF-κB pathway. This could occur through the inhibition of IκBα (inhibitor of kappa B) degradation, which would prevent the translocation of the p50/p65 NF-κB subunits to the nucleus and subsequent transcription of inflammatory genes.

Antioxidant Activity

Background: Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in the pathophysiology of many diseases. Mogrosides are known to possess antioxidant properties.

Potential Mechanism: this compound may act as a direct scavenger of free radicals or indirectly by upregulating the expression of endogenous antioxidant enzymes. Further studies using assays such as the Oxygen Radical Absorbance Capacity (ORAC) or 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay are needed to confirm and quantify this potential activity.

Anti-Diabetic Effects

Background: Several mogrosides have demonstrated anti-diabetic effects, including the stimulation of insulin (B600854) secretion and the improvement of insulin sensitivity.

Potential Mechanism: this compound could potentially modulate pathways involved in glucose metabolism, such as the AMP-activated protein kinase (AMPK) pathway, which is a key regulator of cellular energy homeostasis. Activation of AMPK can lead to increased glucose uptake and reduced gluconeogenesis.

Anti-Cancer Activity